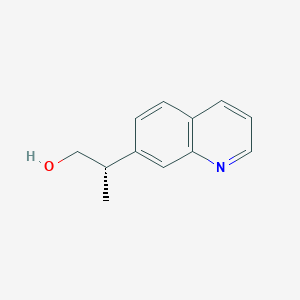
(2S)-2-Quinolin-7-ylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Quinolin-7-ylpropan-1-ol: is an organic compound characterized by a quinoline ring attached to a propanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Quinolin-7-ylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the propanol side chain.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with quinoline to form the intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-Quinolin-7-ylpropan-1-ol can undergo oxidation reactions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinoline carboxylic acids or quinoline ketones.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinoline ethers or esters.
Applications De Recherche Scientifique
Chemistry:
Catalysis: (2S)-2-Quinolin-7-ylpropan-1-ol can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: Due to its structural features, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2S)-2-Quinolin-7-ylpropan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a similar structure but lacking the propanol side chain.
2-Quinolinylmethanol: A compound with a methanol side chain instead of propanol.
Uniqueness:
Structural Features: The presence of the (2S)-2-Quinolin-7-ylpropan-1-ol configuration provides unique stereochemistry, which can influence its biological activity and interactions.
Functional Groups: The combination of the quinoline ring and the propanol side chain offers a distinct set of chemical properties, making it versatile for various applications.
Propriétés
IUPAC Name |
(2S)-2-quinolin-7-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-5-4-10-3-2-6-13-12(10)7-11/h2-7,9,14H,8H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQXRQHDCAPDJC-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














